molecular formula C22H19N3O3 B253092 N-[3-(1H-benzimidazol-2-yl)phenyl]-3,4-dimethoxybenzamide

N-[3-(1H-benzimidazol-2-yl)phenyl]-3,4-dimethoxybenzamide

Cat. No. B253092
M. Wt: 373.4 g/mol
InChI Key: DDQDKIZNFZXBQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(1H-benzimidazol-2-yl)phenyl]-3,4-dimethoxybenzamide, also known as BIBX1382, is a small molecule inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase. It has been extensively studied for its potential therapeutic applications in cancer treatment.

Mechanism of Action

N-[3-(1H-benzimidazol-2-yl)phenyl]-3,4-dimethoxybenzamide is a small molecule inhibitor of EGFR tyrosine kinase, which is a key signaling pathway involved in the regulation of cell growth, proliferation, and survival. N-[3-(1H-benzimidazol-2-yl)phenyl]-3,4-dimethoxybenzamide binds to the ATP-binding site of the EGFR tyrosine kinase domain, thereby preventing the phosphorylation of downstream signaling molecules and inhibiting the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N-[3-(1H-benzimidazol-2-yl)phenyl]-3,4-dimethoxybenzamide has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell cycle progression, and decrease the expression of genes involved in cell proliferation and survival. N-[3-(1H-benzimidazol-2-yl)phenyl]-3,4-dimethoxybenzamide has also been found to enhance the efficacy of chemotherapy and radiotherapy by sensitizing cancer cells to these treatments.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[3-(1H-benzimidazol-2-yl)phenyl]-3,4-dimethoxybenzamide in lab experiments is its high specificity for EGFR tyrosine kinase, which minimizes off-target effects and reduces the risk of toxicity. However, N-[3-(1H-benzimidazol-2-yl)phenyl]-3,4-dimethoxybenzamide has relatively low solubility in water, which can limit its use in certain experimental settings. In addition, N-[3-(1H-benzimidazol-2-yl)phenyl]-3,4-dimethoxybenzamide has a relatively short half-life in vivo, which can limit its efficacy as a therapeutic agent.

Future Directions

There are several areas of future research that could be pursued with N-[3-(1H-benzimidazol-2-yl)phenyl]-3,4-dimethoxybenzamide. One potential direction is the development of more potent and selective EGFR tyrosine kinase inhibitors based on the structure of N-[3-(1H-benzimidazol-2-yl)phenyl]-3,4-dimethoxybenzamide. Another area of research is the investigation of the potential use of N-[3-(1H-benzimidazol-2-yl)phenyl]-3,4-dimethoxybenzamide in combination with other targeted therapies or immunotherapies for cancer treatment. Finally, N-[3-(1H-benzimidazol-2-yl)phenyl]-3,4-dimethoxybenzamide could be further studied for its potential use in the treatment of other diseases such as Alzheimer's disease and psoriasis.

Synthesis Methods

The synthesis of N-[3-(1H-benzimidazol-2-yl)phenyl]-3,4-dimethoxybenzamide involves a series of chemical reactions, starting with the reaction between 3-(1H-benzimidazol-2-yl)aniline and 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then subjected to a series of purification steps to obtain the final product in high purity.

Scientific Research Applications

N-[3-(1H-benzimidazol-2-yl)phenyl]-3,4-dimethoxybenzamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, and to enhance the efficacy of chemotherapy and radiotherapy. N-[3-(1H-benzimidazol-2-yl)phenyl]-3,4-dimethoxybenzamide has also been investigated for its potential use in the treatment of other diseases such as Alzheimer's disease and psoriasis.

properties

Product Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-3,4-dimethoxybenzamide

Molecular Formula

C22H19N3O3

Molecular Weight

373.4 g/mol

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-3,4-dimethoxybenzamide

InChI

InChI=1S/C22H19N3O3/c1-27-19-11-10-15(13-20(19)28-2)22(26)23-16-7-5-6-14(12-16)21-24-17-8-3-4-9-18(17)25-21/h3-13H,1-2H3,(H,23,26)(H,24,25)

InChI Key

DDQDKIZNFZXBQM-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3)OC

Origin of Product

United States

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